REACTION_SMILES
|
[Al+3:19].[C:22]([CH2:23][CH:24]([CH3:25])[CH3:26])(=[O:27])[Cl:28].[Cl-:18].[Cl-:20].[Cl-:21].[ClH:29].[O-:9][N+:10]([c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)=[O:17].[OH2:30].[OH:1][c:2]1[cH:3][cH:4][cH:5][c:6]([OH:7])[cH:8]1>>[OH:1][c:2]1[c:3]([C:22]([CH2:23][CH:24]([CH3:25])[CH3:26])=[O:27])[cH:4][cH:5][c:6]([OH:7])[cH:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)CC(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1cccc(O)c1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)CC(=O)c1ccc(O)cc1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |